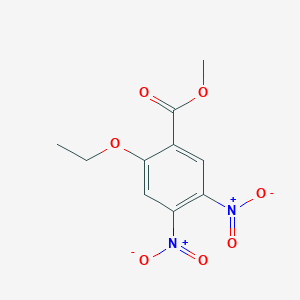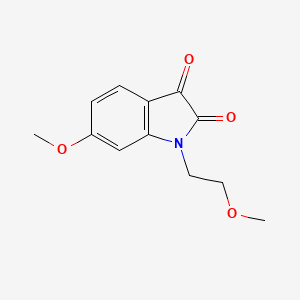![molecular formula C42H34F16IrN4P B8625389 Bis[3,5-Difluoro-2-[5-(trifluoromethyl)-2-pyridyl]phenyl]iridium(1+); 4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine; hexafluorophosphate](/img/structure/B8625389.png)
Bis[3,5-Difluoro-2-[5-(trifluoromethyl)-2-pyridyl]phenyl]iridium(1+); 4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine; hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate is a complex organometallic compound. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of photochemistry and as a catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands 4,4’-Di-tert-butyl-2,2’-bipyridine and 3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl]phenyl are synthesized separately.
Complex Formation: These ligands are then reacted with an iridium precursor, such as iridium trichloride, under inert atmosphere conditions.
Purification: The resulting complex is purified using chromatographic techniques and then converted to its hexafluorophosphate salt form by reacting with hexafluorophosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can result in new iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a photoredox catalyst, facilitating various organic transformations under light irradiation. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, it is used in the study of photodynamic therapy, where its photophysical properties are exploited to generate reactive oxygen species that can target and destroy cancer cells.
Medicine
The compound’s potential in medicine includes its use in imaging and diagnostic applications due to its luminescent properties.
Industry
Industrially, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photochemical reactions, transferring energy or electrons to other molecules. The molecular targets and pathways involved depend on the specific application, such as generating reactive oxygen species in photodynamic therapy or facilitating electron transfer in photoredox catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-phenylpyridine)iridium(III)
- Bis(2-phenylpyridine)(acetylacetonate)iridium(III)
- Tris(2-(2,4-difluorophenyl)pyridine)iridium(III)
Uniqueness
Compared to similar compounds, (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate is unique due to its specific ligand structure, which imparts distinct photophysical properties. These properties make it particularly effective in applications requiring high luminescence and stability under light irradiation.
Propiedades
Fórmula molecular |
C42H34F16IrN4P |
|---|---|
Peso molecular |
1121.9 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H5F5N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
Clave InChI |
XFAXYKCDJPDUTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


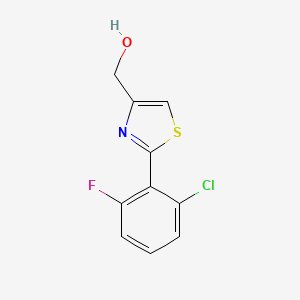
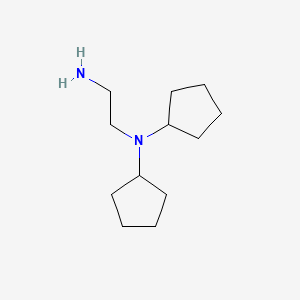

![1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B8625336.png)
![2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B8625343.png)
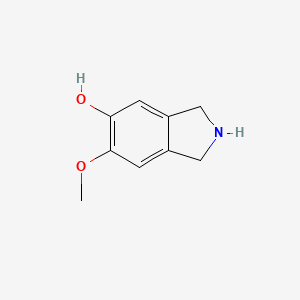


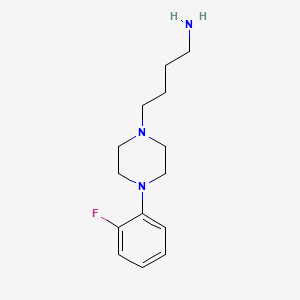
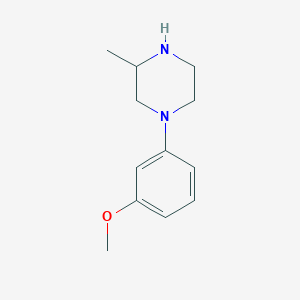
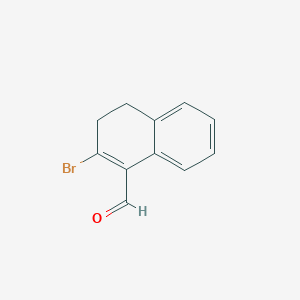
![Methyl 8-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]octanoate](/img/structure/B8625396.png)
